molecular formula C12H12ClN7O B4553005 N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4553005
M. Wt: 305.72 g/mol
InChI Key: YNQWLABMVNOLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C12H12ClN7O and its molecular weight is 305.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0791857 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

A significant aspect of the research on N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the synthesis of novel derivatives through heteroaromatization processes. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized, showcasing the versatility of the core compound as a precursor in creating a wide array of biologically active heterocyclic compounds (El-Agrody et al., 2001). Such synthetic routes offer pathways to explore various chemical spaces for drug development and other applications.

Antimicrobial and Antitumor Activities

Research has demonstrated that derivatives synthesized from this compound possess significant antimicrobial and antitumor activities. A notable study outlined the synthesis of enaminone-based derivatives, leading to compounds with promising inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments like 5-fluorouracil (Riyadh, 2011). This indicates the potential of such derivatives in contributing to the development of new anticancer drugs.

Insecticidal Potential

Another intriguing application is the development of insecticidal agents. For example, sulfonamide-thiazole derivatives incorporating triazolo[1,5-a]pyrimidine showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting the potential of these compounds in agricultural pest management (Soliman et al., 2020).

Antimicrobial Properties

The exploration of antimicrobial properties of these derivatives has led to the identification of compounds with promising activities against various bacterial and fungal species. This includes the synthesis of thienopyrimidine derivatives, which exhibited pronounced antimicrobial activities, suggesting their use in developing new antimicrobial agents (Bhuiyan et al., 2006).

Properties

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN7O/c13-9-7-16-19(8-9)5-1-3-14-11(21)10-17-12-15-4-2-6-20(12)18-10/h2,4,6-8H,1,3,5H2,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQWLABMVNOLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NCCCN3C=C(C=N3)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.